DM4
Descripción general
Descripción
DM4, también conocido como Ravtansine, es un fármaco maytansinoide citotóxico. Es un análogo estructural de la maytansina y es conocido por su potente actividad antitubulina. This compound se utiliza principalmente en la preparación de conjugados de anticuerpo-fármaco (ADC), donde actúa como componente citotóxico. Este compuesto inhibe la división celular al interrumpir la dinámica de los microtúbulos, lo que lo convierte en un agente valioso en la terapia contra el cáncer .
Aplicaciones Científicas De Investigación
DM4 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un compuesto modelo para estudiar la dinámica de los microtúbulos y los efectos de los agentes que se dirigen a los microtúbulos.
Biología: Se utiliza en la investigación de biología celular para investigar la división celular y la apoptosis.
Medicina: Componente integral de los conjugados de anticuerpo-fármaco utilizados en la terapia contra el cáncer. Es particularmente eficaz para dirigirse y matar las células cancerosas al tiempo que minimiza el daño a las células sanas.
Industria: Se utiliza en el desarrollo de nuevos agentes terapéuticos y en la producción de ADC
Mecanismo De Acción
DM4 ejerce sus efectos uniéndose a la tubulina, una proteína que es un componente clave de los microtúbulos. Al unirse a la tubulina, this compound inhibe la polimerización de los microtúbulos, lo que lleva a su desestabilización. Esta interrupción de la dinámica de los microtúbulos da como resultado un arresto mitótico y la posterior muerte celular apoptótica. Los objetivos moleculares de this compound son los heterodímeros α/β-tubulina, y las vías involucradas incluyen la inhibición del ensamblaje de microtúbulos y la inducción de la apoptosis .
Análisis Bioquímico
Biochemical Properties
DM4 plays a significant role in biochemical reactions. It interacts with tubulin, a globular protein, and inhibits microtubule assembly . This interaction disrupts the normal function of microtubules, leading to cell cycle arrest and ultimately cell death . The interaction of this compound with tubulin is a key aspect of its biochemical activity.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which are crucial for cell division . This disruption affects cell signaling pathways, gene expression, and cellular metabolism, leading to cell cycle arrest and cell death .
Molecular Mechanism
The mechanism of action of this compound involves its binding to tubulin at the rhizoxin binding site . This binding inhibits the assembly of microtubules, suppressing their dynamics and leading to cell cycle arrest in the G2/M phase . The binding interactions of this compound with tubulin, its inhibition of microtubule assembly, and the resulting changes in gene expression are key aspects of its molecular mechanism of action.
Metabolic Pathways
This compound is involved in specific metabolic pathways. It is a derivative of maytansine, which is metabolized by bacteria of the genus Methylobacterium
Transport and Distribution
This compound is transported and distributed within cells and tissues as part of ADCs . The ADC is designed to be selectively taken up by cancer cells, reducing systemic exposure and toxicity . Once inside the cell, the ADC is processed, and this compound is released to exert its cytotoxic effects .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the cytoplasm where microtubules are found . Its effects on microtubule dynamics suggest that it may also interact with other components of the cytoskeleton .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: DM4 se sintetiza a partir de la maytansina, un producto natural aislado de la corteza del arbusto africano Maytenus ovatus. La síntesis implica varios pasos:
Preparación del ácido 4-mercapto-4-metilpentanoico: Esto se logra haciendo reaccionar sulfuro de isobutileno con el anión de acetonitrilo, seguido de hidrólisis con una base.
Formación de disulfuro: El compuesto mercapto se convierte en un disulfuro haciendo reaccionar con metanosulfonato de metil metilo.
Formación de éster de N-hidroxisuccinimida: El disulfuro se convierte luego en el éster de N-hidroxisuccinimida, que se hace reaccionar con N-metil-L-alanina para formar un ácido carboxílico.
Acoplamiento con maytansinol: El ácido carboxílico se acopla con maytansinol en presencia de N,N'-diciclohexilcarbodiimida y cloruro de zinc para formar this compound.
Métodos de producción industrial: La producción industrial de this compound sigue la misma ruta sintética, pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. El producto final se purifica mediante cromatografía líquida de alta resolución (HPLC) para separar el isómero deseado .
Análisis De Reacciones Químicas
Tipos de reacciones: DM4 experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar disulfuros.
Reducción: Los enlaces disulfuro en this compound se pueden reducir a tioles.
Sustitución: this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo tiol.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno u otros agentes oxidantes.
Reducción: Ditiotreitol u otros agentes reductores.
Sustitución: Nucleófilos como aminas o tioles.
Productos principales:
Oxidación: Disulfuros.
Reducción: Tioles.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
DM4 es similar a otros maytansinoides como DM1 y mertansina. tiene propiedades únicas que lo hacen particularmente eficaz como agente citotóxico en los ADC:
DM1: Otro maytansinoide utilizado en los ADC, pero this compound tiene un grupo tiol que permite un enlace más estable a los anticuerpos.
Mertansina: Mecanismo de acción similar, pero this compound se ha modificado para mejorar su citotoxicidad y estabilidad.
Lista de compuestos similares:
- DM1 (Emtansina)
- Mertansina
- Ansamitocina .
Propiedades
IUPAC Name |
[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H54ClN3O10S/c1-21-12-11-13-28(49-10)38(47)20-27(50-35(46)40-38)22(2)33-37(6,52-33)29(51-34(45)23(3)41(7)30(43)14-15-36(4,5)53)19-31(44)42(8)25-17-24(16-21)18-26(48-9)32(25)39/h11-13,17-18,22-23,27-29,33,47,53H,14-16,19-20H2,1-10H3,(H,40,46)/b13-11+,21-12+/t22-,23+,27+,28-,29+,33+,37+,38+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCFGYGEYRIEBE-YVLHJLIDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)S)C)C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCC(C)(C)S)C)\C)OC)(NC(=O)O2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H54ClN3O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
780.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796073-69-3 | |
Record name | Ravtansine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796073693 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N2'-deacetyl-N2'-(4-mercapto-4-methyl-1-oxopentyl)-maytansine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DM4 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOB38VS2NI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of DM4?
A1: this compound is a maytansinoid that exerts its cytotoxic effects by binding to tubulin, a protein crucial for microtubule formation. [, , ] This binding disrupts microtubule dynamics, leading to mitotic arrest and ultimately, cell death via apoptosis. [, , , ]
Q2: How does this compound's mechanism differ from other microtubule-targeting agents?
A2: While other microtubule-targeting agents either stabilize or destabilize microtubules, this compound potently suppresses microtubule dynamics, inhibiting both the growing and shortening rates. [] This distinct effect on microtubule dynamics contributes to its potent cytotoxicity.
Q3: What are the downstream effects of this compound binding to tubulin in cancer cells?
A3: this compound binding to tubulin triggers a cascade of events within the cell, including:
- Mitotic arrest: Cells are halted in the G2/M phase of the cell cycle. []
- DNA damage: Focal γH2AX signals indicate the induction of DNA damage. []
- Apoptosis: Cells undergo programmed cell death. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C35H46ClN3O10S, and its molecular weight is 720.27 g/mol.
Q5: Is spectroscopic data available for this compound?
A5: While specific spectroscopic data is not provided in the provided research, researchers commonly use techniques like mass spectrometry (LC/MS) and high-performance liquid chromatography (HPLC) to characterize and quantify this compound and its metabolites. [, , ]
Q6: How stable is this compound under various conditions?
A6: The stability of this compound can be affected by factors such as pH, temperature, and the presence of enzymes. [, , ] Specific studies have investigated its stability in different biological matrices like plasma and liver homogenates. []
Q7: How is this compound's stability addressed in the context of ADCs?
A7: The linker technology employed in ADCs plays a critical role in this compound stability. [, ] Cleavable linkers, like disulfide-based linkers, release active this compound metabolites inside target cells, while minimizing systemic exposure to the free payload. [, , ]
Q8: How do modifications to the this compound structure affect its activity?
A8: Structural modifications, particularly to the linker region, significantly impact this compound's potency and selectivity. [, ] For instance, incorporating a charged sulfonate group into the disulfide linker enhanced cytotoxicity against multidrug-resistant cancer cells. []
Q9: What is the role of S-methylation in this compound activity?
A9: S-methylation of this compound, forming S-methyl this compound, occurs intracellularly and contributes to its in vivo antitumor activity, potentially through a bystander effect on neighboring tumor cells. [, ]
Q10: What formulation strategies are employed to improve this compound's stability and bioavailability?
A10: The primary strategy for optimizing this compound stability and bioavailability involves its conjugation to monoclonal antibodies via specific linkers. [, , ] This conjugation allows for targeted delivery to tumor cells, minimizing systemic exposure to the potent cytotoxic payload.
Q11: What is the pharmacokinetic profile of this compound when administered as part of an ADC?
A11: Research suggests that ADCs are primarily cleared via hepatobiliary elimination. [] The pharmacokinetic profile of this compound is heavily influenced by the linker used in the ADC, affecting its stability, metabolism, and elimination. [, ]
Q12: How does the linker impact the metabolism of this compound?
A12: The linker type influences the metabolic pathways of this compound. [] For instance, disulfide-linked conjugates generate S-methylated metabolites, while thioether-linked conjugates primarily yield lysine-linker-maytansinoid metabolites. []
Q13: How do the metabolites of this compound contribute to its overall activity?
A13: this compound undergoes metabolism both in the liver and within target cells. [, ] Lipophilic metabolites, like this compound and S-methyl this compound, exhibit significantly higher cytotoxicity compared to more hydrophilic lysine-linker-maytansinoid metabolites. []
Q14: How is the efficacy of this compound-containing ADCs assessed in vitro?
A14: In vitro efficacy is typically evaluated using cell-based assays to determine cell viability and assess the concentration of this compound required to inhibit cell growth (IC50). [, , , , , , ]
Q15: What animal models are used to evaluate this compound-containing ADCs?
A15: Researchers frequently employ xenograft mouse models to evaluate the in vivo efficacy of this compound-containing ADCs. [, , , , , , , , , ] These models provide insights into tumor growth inhibition, survival benefits, and potential toxicity.
Q16: What are the known resistance mechanisms to this compound?
A16: Resistance to this compound can stem from various factors, including low target antigen expression, inefficient ADC internalization and processing, and upregulation of drug resistance proteins like P-glycoprotein (ABCB1). [, , ]
Q17: How does this compound resistance relate to other chemotherapeutic agents?
A17: Resistance mechanisms to this compound, particularly involving drug efflux pumps like P-glycoprotein, can contribute to cross-resistance to other structurally unrelated chemotherapeutic agents. []
Q18: What strategies are employed to improve the delivery of this compound to tumor cells?
A18: Antibody-drug conjugation is the primary strategy for targeted delivery of this compound. [, , ] By linking this compound to monoclonal antibodies that specifically recognize tumor-associated antigens, researchers aim to enhance tumor uptake and minimize off-target effects.
Q19: Are there biomarkers to predict the efficacy of this compound-containing ADCs?
A19: Research suggests that high expression levels of the target antigen, such as CEACAM5 or mesothelin, on tumor cells correlate with increased sensitivity to this compound-containing ADCs. [, , , , , , , , ]
Q20: How are biomarkers used to monitor treatment response and potential adverse effects?
A20: Monitoring serum levels of circulating tumor markers, like CEA or CA19-9, can provide insights into treatment response and disease progression in patients receiving this compound-containing ADCs. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.